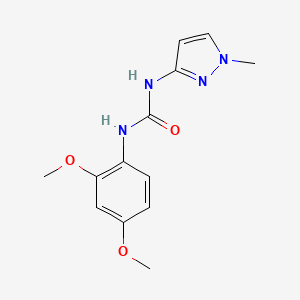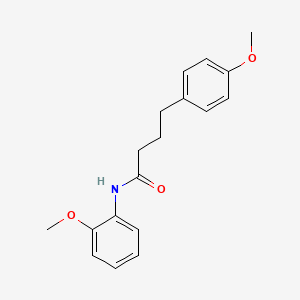![molecular formula C16H24N2O B5881830 1-[2-(2-allylphenoxy)ethyl]-4-methylpiperazine](/img/structure/B5881830.png)
1-[2-(2-allylphenoxy)ethyl]-4-methylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(2-allylphenoxy)ethyl]-4-methylpiperazine is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has shown promising results in various studies.
Wirkmechanismus
The mechanism of action of 1-[2-(2-allylphenoxy)ethyl]-4-methylpiperazine is not fully understood, but it is believed to act by inhibiting the proliferation of cancer cells and promoting apoptosis. It has also been suggested that this compound may act as a neuroprotective agent by reducing oxidative stress and inflammation in the brain. The exact mechanism of action for its antidepressant and anxiolytic effects is not clear, but it is believed to involve modulation of neurotransmitter levels in the brain.
Biochemical and Physiological Effects:
1-[2-(2-allylphenoxy)ethyl]-4-methylpiperazine has been shown to exhibit various biochemical and physiological effects. It has been found to decrease the expression of various oncogenes and increase the expression of tumor suppressor genes, leading to the inhibition of cancer cell growth. It has also been shown to reduce oxidative stress and inflammation in the brain, leading to neuroprotection. Additionally, it has been found to modulate levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain, leading to its antidepressant and anxiolytic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-[2-(2-allylphenoxy)ethyl]-4-methylpiperazine in lab experiments is its high potency and selectivity for cancer cells and neurological disorders. This compound has been shown to exhibit significant anticancer activity at low concentrations, making it a promising candidate for further development. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it challenging to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on 1-[2-(2-allylphenoxy)ethyl]-4-methylpiperazine. One area of focus could be the development of more efficient synthesis methods to increase yields and purity. Another area of focus could be the investigation of its potential use in combination with other chemotherapeutic agents for the treatment of cancer. Additionally, further research could be conducted to elucidate the exact mechanism of action for its neuroprotective and antidepressant effects. Finally, more studies could be conducted to investigate the potential use of this compound in the treatment of other diseases and disorders.
Synthesemethoden
The synthesis of 1-[2-(2-allylphenoxy)ethyl]-4-methylpiperazine involves the reaction of 2-allylphenol with 1-(4-methylpiperazin-1-yl)ethanone in the presence of a base such as potassium carbonate. The reaction proceeds through an O-alkylation mechanism, resulting in the formation of the desired product. This synthesis method has been reported in various research papers and has been optimized for high yields and purity.
Wissenschaftliche Forschungsanwendungen
1-[2-(2-allylphenoxy)ethyl]-4-methylpiperazine has been studied extensively for its potential therapeutic applications. It has been found to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, it has shown promising results in the treatment of depression and anxiety disorders.
Eigenschaften
IUPAC Name |
1-methyl-4-[2-(2-prop-2-enylphenoxy)ethyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-3-6-15-7-4-5-8-16(15)19-14-13-18-11-9-17(2)10-12-18/h3-5,7-8H,1,6,9-14H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUJJMAUFYXLEIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCOC2=CC=CC=C2CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-{2-[2-(prop-2-EN-1-YL)phenoxy]ethyl}piperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(4-ethyl-1-piperazinyl)carbonothioyl]-2-methoxyphenol](/img/structure/B5881757.png)




![ethyl 2-[(2,3-dimethoxybenzoyl)amino]-4-(3,4-dimethoxyphenyl)-3-thiophenecarboxylate](/img/structure/B5881782.png)
![3-[5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5881793.png)

![ethyl 2-[(2,2-dimethylpropanoyl)amino]-4-(4-fluorophenyl)-3-thiophenecarboxylate](/img/structure/B5881808.png)

![N-{[(4-ethoxyphenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5881843.png)
![4-(1H-benzimidazol-1-yl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B5881857.png)
